PD-1/PD-L1-IN-10

Beschreibung

BenchChem offers high-quality PD-1/PD-L1-IN-10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-1/PD-L1-IN-10 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

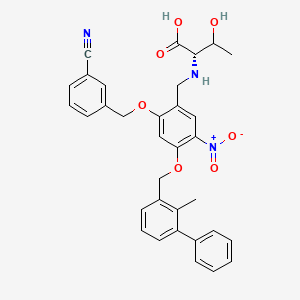

(2S)-2-[[2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]-5-nitrophenyl]methylamino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N3O7/c1-21-26(12-7-13-28(21)25-10-4-3-5-11-25)20-43-31-16-30(42-19-24-9-6-8-23(14-24)17-34)27(15-29(31)36(40)41)18-35-32(22(2)37)33(38)39/h3-16,22,32,35,37H,18-20H2,1-2H3,(H,38,39)/t22?,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEQMCUCWNLUJE-LKYSYNKGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C(C)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN[C@@H](C(C)O)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

PD-1/PD-L1-IN-10 molecular weight and chemical properties

An In-Depth Technical Guide to the Small Molecule Inhibitor: PD-1/PD-L1-IN-10

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of PD-1/PD-L1-IN-10, a potent, orally active small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This guide is intended for researchers, scientists, and drug development professionals engaged in immuno-oncology research.

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] The interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, expressed on tumor cells, transmits an inhibitory signal that suppresses T-cell effector functions.[2][3] While monoclonal antibodies targeting this axis have revolutionized cancer treatment, there is a growing interest in developing low-molecular-weight inhibitors.[4][5][6] Small molecules like PD-1/PD-L1-IN-10 offer potential advantages, including oral bioavailability and different pharmacokinetic profiles, which may help overcome some limitations associated with antibody-based therapies.[5]

PD-1/PD-L1-IN-10 (also referred to as compound B2 in foundational literature) has emerged as a valuable tool for investigating the therapeutic potential of small molecule-mediated PD-1/PD-L1 blockade.[7][8] This guide details its chemical properties, mechanism of action, and proven methodologies for its use in both in vitro and in vivo research settings.

Core Physicochemical and Handling Properties

The fundamental characteristics of a compound are paramount for experimental design, ensuring reproducibility and accurate interpretation of results. The key properties of PD-1/PD-L1-IN-10 are summarized below.

Chemical Identity and Properties

A clear understanding of the molecule's identity is the bedrock of sound scientific research.

| Property | Value | Source(s) |

| Molecular Weight | 581.62 g/mol | [7][8] |

| Chemical Formula | C₃₃H₃₁N₃O₇ | [7][8] |

| CAS Number | 2487550-41-2 | [7][8] |

| Appearance | White to off-white solid | [7][8] |

| Purity | ≥99.63% | [8] |

| SMILES | CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(OCC4=CC(C#N)=CC=C4)=C3)CN=O)C(O)C)=O | [7] |

Solubility and Solution Preparation

Proper solubilization is critical for achieving desired compound concentrations and ensuring biological activity. Incorrect handling can lead to precipitation and inaccurate dosing.

-

In Vitro Solubility: The compound is highly soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL (171.93 mM).[7][8]

-

In Vivo Formulation: A working solution for animal studies can be prepared in a vehicle of 10% DMSO + 90% Saline to a concentration of 3.3 mg/mL (5.67 mM).[8] Another suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline for a 2 mg/mL solution.[8]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a high-concentration stock solution for in vitro use and a diluted formulation for in vivo administration.

Objective: To prepare stable and accurate solutions of PD-1/PD-L1-IN-10.

Materials:

-

PD-1/PD-L1-IN-10 powder

-

Anhydrous/newly opened DMSO (Hygroscopic DMSO can significantly impact solubility)[7]

-

Sterile Saline (0.9% NaCl)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile microcentrifuge tubes and syringes

Protocol Steps:

-

Stock Solution Preparation (100 mM DMSO):

-

Equilibrate the PD-1/PD-L1-IN-10 vial to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of powder. For 10 mg of powder, add 171.93 µL of newly opened DMSO to achieve a 100 mM stock solution.

-

Vortex thoroughly. Causality Note: Vigorous mixing is required to break up powder aggregates.

-

Use an ultrasonic bath to ensure complete dissolution, as recommended by suppliers.[7][8] The solution should be clear and free of particulates.

-

Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

-

-

In Vivo Formulation (Example: 3.3 mg/mL in 10% DMSO/Saline):

-

Begin with a high-concentration stock in DMSO (e.g., 33 mg/mL).

-

To prepare 1 mL of the final formulation, add 100 µL of the 33 mg/mL DMSO stock to 900 µL of sterile saline.

-

Vortex thoroughly to ensure a uniform suspension. Sonication may be required to achieve a clear solution.[8]

-

Self-Validation Check: Visually inspect the solution for any precipitation. If observed, gentle warming and/or further sonication may be necessary. Prepare this formulation fresh before each use.

-

Storage and Stability

Maintaining the integrity of the compound during storage is essential for experimental consistency.

-

In Solvent (DMSO): Store aliquots at -80°C for up to 6-12 months.[7][8] At -20°C, the stability is reduced to approximately 1 month.[7]

Mechanism of Action and Biological Efficacy

PD-1/PD-L1-IN-10 functions by directly interfering with the protein-protein interaction between PD-1 and PD-L1, thereby restoring anti-tumor immune responses.

Target Engagement and Signaling Pathway

The primary mechanism of PD-1/PD-L1-IN-10 is the disruption of the PD-1/PD-L1 axis. This blockade prevents the dephosphorylation of downstream T-cell receptor (TCR) signaling components, thereby removing the "brake" on T-cell activation and allowing for the recognition and elimination of tumor cells.

Caption: PD-1/PD-L1-IN-10 blocks the inhibitory PD-1/PD-L1 interaction.

The compound demonstrates potent inhibition of the PD-1/PD-L1 interaction with a half-maximal inhibitory concentration (IC₅₀) of 2.7 nM.[7][8]

In Vitro Cellular Activity

Cell-based assays are crucial for confirming the biological effects of target engagement. PD-1/PD-L1-IN-10 has been shown to effectively modulate immune cell function in vitro.

-

Cytokine Secretion: The inhibitor significantly promotes the secretion of interferon-gamma (IFN-γ) in a dose-dependent manner, with effects observed at concentrations as low as 1 nM.[7][8] This is a key indicator of restored T-cell effector function.

-

Cell Viability: Importantly, PD-1/PD-L1-IN-10 does not negatively impact the viability of either Lewis lung carcinoma (LLC) cells or lymph node T-cells, indicating that its effects are mediated through pathway inhibition rather than non-specific cytotoxicity.[7][8]

-

PD-L1 Protein Stabilization: The compound has been observed to stabilize the PD-L1 protein in mouse LLC cells, suggesting it can enter the cells and directly bind to its target.[7]

Experimental Protocol: In Vitro IFN-γ Secretion Assay

This workflow describes a method to quantify the effect of PD-1/PD-L1-IN-10 on T-cell activation by measuring IFN-γ release.

Objective: To assess the ability of the inhibitor to enhance T-cell cytokine production in a co-culture system.

Caption: Workflow for an in vitro T-cell activation assay.

Protocol Steps:

-

Cell Culture: Culture a PD-L1 expressing tumor cell line (e.g., mouse LLC cells) to ~80% confluency.

-

T-Cell Isolation: Isolate T-cells from the lymph nodes of a syngeneic mouse model (e.g., C57BL/6 for LLC).

-

Plating: Seed the tumor cells in a 96-well plate. Allow them to adhere overnight.

-

Co-culture: Add the isolated T-cells to the wells containing the tumor cells.

-

Treatment: Immediately add serial dilutions of PD-1/PD-L1-IN-10 (e.g., 0-100 nM) and appropriate vehicle controls (e.g., 0.1% DMSO).

-

Incubation: Incubate the co-culture for 48-72 hours at 37°C, 5% CO₂. Causality Note: This incubation period allows sufficient time for T-cell activation and cytokine secretion.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Analysis: Quantify the concentration of IFN-γ in the supernatant using a standard ELISA kit according to the manufacturer's instructions.

-

Data Interpretation: An increase in IFN-γ levels in the inhibitor-treated groups compared to the vehicle control indicates successful blockade of the PD-1/PD-L1 pathway.

In Vivo Antitumor Efficacy

The ultimate validation of an anti-cancer agent is its efficacy in a living organism. PD-1/PD-L1-IN-10 has demonstrated potent anti-tumor activity in preclinical models.

In an allograft mouse model using LLC tumor-bearing mice, oral administration (intragastric gavage) of PD-1/PD-L1-IN-10 at doses of 2 and 5 mg/kg daily for 21 days resulted in a significant, dose-dependent suppression of tumor growth compared to the vehicle group.[7] Further analysis of the tumor tissues revealed that the inhibitor effectively blocks tumor cell proliferation and induces apoptosis.[7][8]

Experimental Protocol: In Vivo Antitumor Efficacy Study

This protocol provides a framework for evaluating the in vivo efficacy of PD-1/PD-L1-IN-10 in a syngeneic mouse tumor model.

Objective: To determine if oral administration of the inhibitor can control tumor growth in vivo.

Materials:

-

6-8 week old immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cells (e.g., LLC)

-

PD-1/PD-L1-IN-10

-

In vivo vehicle (e.g., 10% DMSO + 90% Saline)

-

Calipers for tumor measurement

-

Oral gavage needles

Protocol Steps:

-

Tumor Implantation: Subcutaneously inject a suspension of LLC cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth daily using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, 2 mg/kg, 5 mg/kg). Trustworthiness Note: Randomization is critical to avoid bias in treatment outcomes.

-

Treatment Administration: Prepare the drug formulation fresh daily. Administer the assigned treatment to each mouse via intragastric gavage once daily (qd) for the duration of the study (e.g., 21 days).

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the overall health and behavior of the animals.

-

-

Endpoint: Euthanize the mice when tumors reach a predetermined endpoint size or at the end of the study.

-

Analysis:

-

Compare the tumor growth curves between the treatment and vehicle groups.

-

Excise tumors for downstream analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

-

Conclusion

PD-1/PD-L1-IN-10 is a well-characterized, potent, and orally bioavailable small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its robust activity in both in vitro and in vivo models makes it an excellent research tool for scientists investigating immuno-oncology pathways and developing novel cancer therapeutics. The detailed chemical properties and validated protocols provided in this guide serve as a reliable foundation for incorporating this compound into rigorous and reproducible experimental designs. Future research may focus on combination therapies and the exploration of its efficacy in a broader range of tumor models.

References

-

PD-1 and PD-L1 inhibitors. Wikipedia. [Link]

-

Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy. PMC, National Center for Biotechnology Information. [Link]

-

PD-1-- An Important Immune Checkpoint. Cusabio. [Link]

-

PD-1/PD-L1 pathway: current researches in cancer. PMC, National Center for Biotechnology Information. [Link]

-

Robust Preanalytical Performance of Soluble PD-1, PD-L1 and PD-L2 Assessed by Sensitive ELISAs in Blood. MDPI. [Link]

-

Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. [Link]

-

Soluble PD-1 and PD-L1: predictive and prognostic significance in cancer. Oncotarget. [Link]

-

The Characteristics of PD-L1 Inhibitors, from Peptides to Small Molecules. MDPI. [Link]

-

Chemical structures of natural products based PD-1/PD-L1 inhibitors... ResearchGate. [Link]

-

Soluble PD-1 and PD-L1: predictive and prognostic significance in cancer. PubMed, National Center for Biotechnology Information. [Link]

-

Mevalonate improves anti-PD-1/PD-L1 efficacy by stabilizing CD274 mRNA. PMC, National Center for Biotechnology Information. [Link]

-

PD-1 and PD-L1 inhibitors Pipeline, Therapies, Companies and MOA. DelveInsight. [Link]

-

Assessing the Clinical Relevance of Soluble PD-1 and PD-L1: A Multi-Cohort Study Across Diverse Tumor Types and Prognostic Implications. MDPI. [Link]

-

High PD-1/PD-L1 Checkpoint Interaction Infers Tumor Selection and Therapeutic Sensitivity to Anti-PD-1/PD-L1 Treatment. American Association for Cancer Research. [Link]

-

Efficacy and safety of anti-PD-1/PD-L1-based dual immunotherapies versus PD-1/PD-L1 inhibitor alone in patients with advanced solid tumor. Springer Medizin. [Link]

-

A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer. [Link]

-

PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. Frontiers. [Link]

-

PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 2. PD-1 and PD-L1 in cancer immunotherapy: clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 4. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 5. Discovery of low-molecular weight anti-PD-L1 peptides for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) | Oncotarget [oncotarget.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. PD-1/PD-L1-IN-10 | PD-1/PD-L1 Inhibitor | TargetMol [targetmol.com]

An In-depth Technical Guide to PD-1/PD-L1-IN-10: A Small Molecule Inhibitor for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of PD-1/PD-L1-IN-10, a potent, orally active small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of cancer immunotherapy.

Introduction: The Rationale for Targeting the PD-1/PD-L1 Axis

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that plays a central role in maintaining self-tolerance and modulating the duration and amplitude of immune responses.[1][2][3][4] Under normal physiological conditions, the interaction between PD-1, a receptor expressed on activated T cells, and its ligand, PD-L1, expressed on various somatic cells, delivers an inhibitory signal that dampens T-cell activity.[4] However, many cancer cells exploit this mechanism to evade immune surveillance by overexpressing PD-L1 on their surface. This engagement with PD-1 on tumor-infiltrating T cells leads to T-cell exhaustion and an impaired anti-tumor immune response.[3][4]

The blockade of the PD-1/PD-L1 interaction has emerged as a revolutionary strategy in cancer immunotherapy, with monoclonal antibodies against either PD-1 or PD-L1 demonstrating remarkable clinical success across a range of malignancies.[5] Small molecule inhibitors, such as PD-1/PD-L1-IN-10, offer several potential advantages over antibody-based therapies, including oral bioavailability, improved tumor penetration, and potentially lower manufacturing costs.

PD-1/PD-L1-IN-10: Core Molecular Information

PD-1/PD-L1-IN-10, also referred to as compound B2, is a potent and orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction.

| Property | Value | Source |

| CAS Number | 2487550-41-2 | [6][7] |

| Molecular Formula | C33H31N3O7 | [7] |

| Molecular Weight | 581.62 g/mol | [7] |

| IC50 | 2.7 nM | [6][7] |

Structural Formula:

Caption: 2D Structural Formula of PD-1/PD-L1-IN-10.

Mechanism of Action

PD-1/PD-L1-IN-10 exerts its anti-tumor effects by directly inhibiting the interaction between PD-1 and PD-L1.[6][7] Unlike therapeutic antibodies that sterically hinder the binding interface, some small molecule inhibitors have been shown to induce the dimerization of PD-L1, which in turn prevents its engagement with PD-1.[8][9] While the precise binding mode of PD-1/PD-L1-IN-10 is a subject of ongoing research, its low nanomolar IC50 value indicates a high-affinity interaction.[6][7]

The functional consequence of this inhibition is the restoration of T-cell-mediated anti-tumor immunity. By blocking the inhibitory signal from PD-L1, PD-1/PD-L1-IN-10 allows for the reactivation of tumor-infiltrating lymphocytes, leading to enhanced cytokine production, proliferation, and cytotoxic activity against cancer cells.

Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of PD-1/PD-L1-IN-10.

Experimental Protocols

In Vitro Assessment of PD-1/PD-L1-IN-10 Activity

1. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantitatively measures the ability of PD-1/PD-L1-IN-10 to disrupt the interaction between recombinant human PD-1 and PD-L1 proteins.

Materials:

-

Recombinant Human PD-1-His tag

-

Recombinant Human PD-L1-Fc tag

-

Anti-His-Europium Cryptate (donor fluorophore)

-

Anti-Fc-d2 (acceptor fluorophore)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

PD-1/PD-L1-IN-10 (serial dilutions)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of PD-1/PD-L1-IN-10 in assay buffer.

-

Add 2 µL of the compound dilution to the wells of a 384-well plate.

-

Add 2 µL of a solution containing PD-1-His and Anti-His-Europium Cryptate to each well.

-

Add 2 µL of a solution containing PD-L1-Fc and Anti-Fc-d2 to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2. T-Cell Activation Assay (Interferon-γ Secretion)

This cellular assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the enhancement of T-cell activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

A cancer cell line expressing PD-L1 (e.g., MDA-MB-231).

-

Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 antibodies for T-cell stimulation.

-

PD-1/PD-L1-IN-10 (serial dilutions)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Human IFN-γ ELISA kit

-

96-well culture plates

Procedure:

-

Co-culture T cells and PD-L1-positive cancer cells in a 96-well plate.

-

Add a T-cell stimulus (e.g., SEB).

-

Add a serial dilution of PD-1/PD-L1-IN-10 to the co-culture.

-

Incubate for 48-72 hours at 37°C in a CO2 incubator.

-

Collect the culture supernatant.

-

Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Plot the IFN-γ concentration against the log of the inhibitor concentration to determine the EC50 value.

Caption: A representative in vitro workflow for the characterization of PD-1/PD-L1-IN-10.

In Vivo Efficacy Assessment

A syngeneic mouse tumor model is a standard approach to evaluate the in vivo anti-tumor activity of immunomodulatory agents like PD-1/PD-L1-IN-10.

Animal Model:

-

C57BL/6 or BALB/c mice.

Tumor Cell Line:

-

MC38 (colon adenocarcinoma) or CT26 (colon carcinoma), which are known to be responsive to checkpoint blockade.

Procedure:

-

Subcutaneously implant tumor cells into the flank of the mice.

-

Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer PD-1/PD-L1-IN-10 orally at a predetermined dose and schedule (e.g., once or twice daily).[6]

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, tumors can be excised for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or immunohistochemistry to assess the pharmacodynamic effects of the inhibitor.

Summary of Preclinical Data

PD-1/PD-L1-IN-10 has demonstrated potent activity in preclinical models.

| Parameter | Result | Model System | Source |

| In Vitro Potency (IC50) | 2.7 nM | Biochemical HTRF assay | [6][7] |

| Cellular Activity | Dose-dependent increase in IFN-γ secretion | T-cell/cancer cell co-culture | [6][7] |

| In Vivo Efficacy | Significant tumor growth inhibition | LLC allograft mouse model | [6] |

Conclusion and Future Directions

PD-1/PD-L1-IN-10 is a promising small molecule inhibitor of a clinically validated immuno-oncology target. Its high potency and oral bioavailability make it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. Future research should focus on elucidating its precise binding mode, comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluation in a broader range of preclinical tumor models to fully understand its therapeutic potential.

References

-

PD-1/PD-L1 pathway: current researches in cancer. PMC. [Link]

-

PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. Frontiers. [Link]

-

Regulatory mechanisms of PD-1/PD-L1 in cancers. PMC - NIH. [Link]

-

Discovery of Novel PD-L1 Small-Molecular Inhibitors with Potent In Vivo Anti-tumor Immune Activity. ACS Publications. [Link]

-

In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. ResearchGate. [Link]

-

A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer. [Link]

-

In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. In Vivo. [Link]

-

Abstract 6360: In vivo antitumor efficacy evaluation of ASC63, an oral small molecule PD-L1 inhibitor, in a humanized mouse tumor model. AACR Journals. [Link]

-

Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]

-

In Vitro Assays to Study PD-1 Biology in Human T Cells. PMC - NIH. [Link]

-

PD-1/PD-L1 Inhibitor Binding Assay Kit. Aurora Biolabs. [Link]

-

PD1-PDL1 Immune Checkpoint Biochemical Assay. Reaction Biology. [Link]

-

Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1. Structure. [Link]

-

PD-L1 interaction false positive monitoring. BMG Labtech. [Link]

-

Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget. [Link]

-

IFN-γ treatment protocol for MHC-Ilo/PD-L1+ pancreatic tumor cells selectively restores their TAP-mediated presentation competence and CD8 T-cell priming potential. PubMed. [Link]

-

IFNγ/PD-L1 Signaling Improves the Responsiveness of Anti-PD-1 Therapy in Colorectal Cancer: An in vitro Study. Dove Medical Press. [Link]

-

Mechanism of PD-1/PD-L1 complex formation inhibition by small molecule... ResearchGate. [Link]

-

Structure and dynamics of PD-L1 and an ultra high-affinity PD-1 receptor mutant. PMC. [Link]

-

PD-1 signaling modulates interferon-γ production by Gamma Delta (γδ) T-Cells in response to leukemia. PMC. [Link]

-

PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action. PMC. [Link]

-

PD-1 and PD-L1 inhibitors. Wikipedia. [Link]

-

Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. ACS Medicinal Chemistry Letters. [Link]

-

Induction of PD-L1 by Interferon Alpha, Beta, and Gamma (A-C) Flow... ResearchGate. [Link]

Sources

- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 3. Regulatory mechanisms of PD-1/PD-L1 in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]

- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PD-1/PD-L1-IN-10 | PD-1/PD-L1 Inhibitor | TargetMol [targetmol.com]

- 8. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) | Oncotarget [oncotarget.com]

- 9. PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dissolving and Utilizing PD-1/PD-L1-IN-10 in Cell Culture

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecule Inhibitors

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells exploit to evade immune destruction.[1][2] PD-L1, often overexpressed on the surface of tumor cells, binds to PD-1 on activated T cells, delivering an inhibitory signal that suppresses T-cell-mediated antitumor responses.[3][4] The development of agents that block this interaction has revolutionized cancer therapy.[3][5] PD-1/PD-L1-IN-10 is a potent, orally available small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 2.7 nM.[6][7] These application notes provide a detailed guide for researchers on the proper dissolution of PD-1/PD-L1-IN-10 in dimethyl sulfoxide (DMSO) for use in cell culture-based assays.

This document will provide a comprehensive, step-by-step protocol for the preparation of stock solutions, serial dilutions, and their application in cell culture. Additionally, it will cover methods for validating the biological activity of the inhibitor.

PART 1: Compound Specifications and Handling

A thorough understanding of the physicochemical properties of PD-1/PD-L1-IN-10 is paramount for its effective use in in vitro studies.

| Property | Value | Source |

| Molecular Weight | 581.62 g/mol | [6][7] |

| IC50 (PD-1/PD-L1) | 2.7 nM | [6][7] |

| Solubility in DMSO | 100 mg/mL (171.93 mM) | [6][7] |

| Appearance | White to off-white solid | [7] |

| Storage (Powder) | -20°C for 3 years | [6][7] |

| Storage (In Solvent) | -80°C for 1 year; -20°C for 1 month | [6][7] |

Note: It is crucial to use high-purity, anhydrous DMSO for dissolving the compound, as moisture can affect its stability and solubility.[8]

PART 2: Protocol for Preparation of PD-1/PD-L1-IN-10 Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of PD-1/PD-L1-IN-10.

Materials:

-

PD-1/PD-L1-IN-10 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Pre-dissolution Preparation:

-

Before opening, bring the vial of PD-1/PD-L1-IN-10 powder to room temperature to prevent condensation of moisture.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]

-

-

Calculating the Required Volume of DMSO:

-

To prepare a 10 mM stock solution, use the following formula:

-

Volume of DMSO (μL) = (Mass of compound (mg) / Molecular Weight ( g/mol )) * 100,000

-

-

For example, to dissolve 1 mg of PD-1/PD-L1-IN-10 (MW: 581.62):

-

Volume of DMSO (μL) = (1 mg / 581.62 g/mol ) * 100,000 ≈ 171.93 μL

-

-

-

Dissolution:

-

Carefully add the calculated volume of anhydrous DMSO to the vial containing the PD-1/PD-L1-IN-10 powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[10]

-

If the compound does not fully dissolve, sonication in a water bath for a few minutes can aid in dissolution.[10] Gentle warming to 37°C can also be attempted, but with caution, as heat may degrade the compound.[10]

-

-

Aliquoting and Storage:

-

Once the stock solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[10][11]

-

Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[6][7]

-

Caption: Workflow for preparing PD-1/PD-L1-IN-10 stock solution.

PART 3: Application in Cell Culture

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T cells and PD-L1 on tumor cells inhibits T cell activation, proliferation, and cytokine secretion, thereby allowing the tumor to evade immune surveillance.[1][2] Small molecule inhibitors like PD-1/PD-L1-IN-10 disrupt this interaction, restoring the anti-tumor immune response.[3][5]

Caption: General workflow for a cell viability assay.

Target Engagement Assays

Target engagement assays confirm that the small molecule is interacting with its intended target within the cell. [12][13]

-

Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a target protein in the presence of a ligand. [14][15]Ligand binding typically stabilizes the protein, leading to a higher melting temperature. [15][16]* Co-culture Reporter Assays: These functional assays can be used to measure the inhibition of PD-1 signaling. [17][18]For example, a Jurkat T cell line expressing PD-1 and an NFAT-luciferase reporter can be co-cultured with PD-L1-expressing tumor cells. [18]Inhibition of the PD-1/PD-L1 interaction by the compound would lead to an increase in luciferase signal. [17]

PART 5: Troubleshooting

-

Precipitation upon dilution in aqueous media: Make serial dilutions in 100% DMSO before the final dilution into the culture medium. [8]* High background in assays: Ensure the final DMSO concentration is consistent across all wells, including controls, and is kept to a minimum (ideally ≤ 0.1%). [19][20]* Inconsistent results: Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. [10][11]

References

-

PD-1/PD-L1 pathway: current researches in cancer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

Regulatory mechanisms of PD-1/PD-L1 in cancers - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. (n.d.). Frontiers. Retrieved March 25, 2026, from [Link]

-

Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices. Retrieved March 25, 2026, from [Link]

-

A snapshot of the PD-1/PD-L1 pathway. (2021, March 5). Journal of Cancer. Retrieved March 25, 2026, from [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC. (2025, February 13). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

Target Engagement Assays in Early Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). PubMed. Retrieved March 25, 2026, from [Link]

-

The Overview of Cell Viability. (n.d.). Cusabio. Retrieved March 25, 2026, from [Link]

-

Rapid discovery of drug target engagement by isothermal shift assay. (2019, April 5). bioRxiv. Retrieved March 25, 2026, from [Link]

-

Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021, July 12). ACS Publications. Retrieved March 25, 2026, from [Link]

-

Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023, February 23). Frontiers. Retrieved March 25, 2026, from [Link]

-

Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026, January 7). AntBio. Retrieved March 25, 2026, from [Link]

-

Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

How to Evaluate the Success of Anti-PD-1 Drugs In Vitro?. (2024, June 27). Crown Bioscience. Retrieved March 25, 2026, from [Link]

-

Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC. (2022, July 21). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

How do I make a stock solution of a substance in DMSO?. (2016, January 14). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Never Reconstituted a Stock Solution Before of Small Bioactive Molecules : r/labrats. (2020, October 19). Reddit. Retrieved March 25, 2026, from [Link]

-

Cell-targeted PD-1 agonists that mimic PD-L1 are potent T cell inhibitors. (2021, September 7). JCI Insight. Retrieved March 25, 2026, from [Link]

-

Evaluating Immune Checkpoint Inhibition Biomarkers. (n.d.). The Jackson Laboratory. Retrieved March 25, 2026, from [Link]

-

How to dissolve small inhibitor molecules for binding assay?. (2013, September 10). ResearchGate. Retrieved March 25, 2026, from [Link]

-

Identification and Validation of a PD-L1 Binding Peptide for Determination of PDL1 Expression in Tumors - PMC. (2017, October 20). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

-

Inhibitory Effect of Interleukin-24 on Programmed Death Ligand 1 Expression via a Eukaryotic Translation Initiation Factor 2 Alpha Kinase 2-Dependent Pathway in Human Triple-Negative Breast Cancer. (2026, March 19). MDPI. Retrieved March 25, 2026, from [Link]

Sources

- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory mechanisms of PD-1/PD-L1 in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment [frontiersin.org]

- 4. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 5. Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PD-1/PD-L1-IN-10 | PD-1/PD-L1 Inhibitor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]

- 14. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. JCI Insight - Cell-targeted PD-1 agonists that mimic PD-L1 are potent T cell inhibitors [insight.jci.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Note: Utilizing PD-1/PD-L1-IN-10 for In Vitro T-Cell Activation and Proliferation Assays

Introduction & Mechanistic Rationale

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint axis that tumors exploit to evade immune surveillance. When PD-L1 on tumor cells binds to PD-1 on activated T-cells, it triggers a signaling cascade that inhibits T-cell receptor (TCR) signaling, leading to T-cell exhaustion, reduced proliferation, and suppressed cytokine secretion.

While monoclonal antibodies targeting this axis have revolutionized oncology, small molecule inhibitors offer distinct advantages, including superior tumor penetration, oral bioavailability, and reduced immunogenicity. PD-1/PD-L1-IN-10 (Compound B2) is a highly potent, orally active small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 of 2.7 nM .

Mechanistic Causality in Assay Design: Unlike some inhibitors that merely block the surface interaction, PD-1/PD-L1-IN-10 has been shown to directly bind and stabilize the PD-L1 protein. In Cellular Thermal Shift Assays (CETSA), it maintains PD-L1 stability in a dose-dependent manner at 58 °C . Furthermore, it promotes Interferon-gamma (IFN-γ) secretion starting at concentrations as low as 1 nM without affecting the baseline viability of target cells (e.g., Lewis lung carcinoma [LLC] cells) or effector T-cells . This lack of direct cytotoxicity is crucial: it guarantees that any observed reduction in tumor progression or increase in T-cell activity in your assays is exclusively driven by immune checkpoint blockade, rather than off-target compound toxicity.

Caption: Mechanism of PD-1/PD-L1-IN-10 disrupting tumor-induced T-cell suppression to restore activation.

Reagent Preparation & Handling

PD-1/PD-L1-IN-10 (CAS: 2487550-41-2, MW: 581.62) is a hydrophobic small molecule. Proper reconstitution is vital to prevent precipitation, which can lead to false-negative results in cellular assays.

Solubility Guidelines:

-

Primary Solvent: DMSO (up to 100 mg/mL or ~171.9 mM) .

-

Handling Rule: Sonication is highly recommended during reconstitution. The compound contains multiple aromatic rings; sonication disrupts micro-aggregates, ensuring a true solution.

-

In Vitro Assay Constraint: T-cells are highly sensitive to DMSO toxicity. Ensure the final DMSO concentration in your cell culture wells never exceeds 0.1% (v/v) .

Table 1: Reconstitution Guide (for a 10 mM Stock Solution)

| Desired Stock Volume | Mass of PD-1/PD-L1-IN-10 Required | Biological Significance |

| 1.0 mL | 5.82 mg | Standard aliquot size; minimizes freeze-thaw cycles. |

| 5.0 mL | 29.08 mg | Suitable for high-throughput screening campaigns. |

| 10.0 mL | 58.16 mg | Ideal for large-scale in vivo formulation prep. |

Storage: Store powder at -20°C (up to 3 years). Store DMSO aliquots at -80°C (up to 1 year).

Experimental Design: A Self-Validating System

To ensure trustworthiness and reproducibility, your co-culture assay must be a self-validating system. Do not merely test the compound; you must benchmark the dynamic range of your specific T-cells.

Required Control Wells:

-

Media Control (Background): Media only. Purpose: Validates sterility and establishes the ELISA background absorbance.

-

Negative Control (Baseline Suppression): Target Cells (PD-L1+) + T-Cells + 0.1% DMSO. Purpose: Establishes the baseline exhausted state of the T-cells.

-

Positive Control (Maximal Activation): T-Cells + Anti-CD3/CD28 Dynabeads (No Target Cells). Purpose: Proves the isolated T-cells are healthy and capable of robust activation.

-

Assay Validation Control: Target Cells + T-Cells + Reference Inhibitor (e.g., Nivolumab or a known small molecule). Purpose: Confirms the assay is sensitive to PD-1/PD-L1 blockade.

Experimental Protocols

The following protocols detail a co-culture system using primary T-cells and PD-L1 expressing target cells (e.g., LLC cells). We multiplex the readouts: harvesting the supernatant for IFN-γ quantification (Protocol A) and the cell pellet for proliferation tracking (Protocol B).

Caption: Multiplexed workflow for assessing T-cell activation and proliferation in a single co-culture.

Protocol A: T-Cell Activation Assay (IFN-γ Secretion)

Rationale: IFN-γ is the hallmark cytokine of cytotoxic T-cell activation. PD-1/PD-L1-IN-10 restores this secretion by blocking the inhibitory checkpoint signal .

Step-by-Step Methodology:

-

Target Cell Plating: Seed PD-L1 expressing target cells (e.g., LLC cells) at 2×104 cells/well in a 96-well U-bottom plate. Incubate overnight at 37°C to allow adherence.

-

Expert Insight: Pre-treating target cells with a low dose of recombinant IFN-γ (10 ng/mL) for 24 hours prior to the assay can artificially upregulate PD-L1, widening the dynamic range of your assay.

-

-

Effector Cell Addition: Isolate primary T-cells from PBMCs using negative magnetic selection. Add 1×105 T-cells to each well (Effector:Target ratio of 5:1).

-

TCR Stimulation: Add a sub-optimal concentration of soluble Anti-CD3 antibody (e.g., 1 μg/mL).

-

Causality: A sub-optimal dose provides "Signal 1" to the T-cells but relies on the absence of checkpoint inhibition to achieve full activation. A saturating dose would mask the effect of the inhibitor.

-

-

Inhibitor Treatment: Add PD-1/PD-L1-IN-10 at final concentrations ranging from 0.1 nM to 100 nM. Ensure all wells (including controls) contain exactly 0.1% DMSO.

-

Incubation: Incubate the co-culture for 72 hours at 37°C, 5% CO₂.

-

Harvest: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 μL of the supernatant for IFN-γ quantification via a standard sandwich ELISA.

Protocol B: T-Cell Proliferation Assay (CFSE Dilution)

Rationale: Carboxyfluorescein succinimidyl ester (CFSE) covalently binds to intracellular proteins. As a T-cell divides, the CFSE fluorescence is halved in the daughter cells. This allows precise flow cytometric tracking of cellular generations.

Step-by-Step Methodology:

-

CFSE Labeling: Prior to co-culture (Step 2 above), wash isolated T-cells twice in PBS (protein-free). Resuspend at 1×106 cells/mL in PBS containing 2 μM CFSE.

-

Quenching: Incubate for 10 minutes at 37°C in the dark. Immediately quench the reaction by adding 5 volumes of ice-cold culture media containing 10% FBS. Wash three times to remove unbound dye.

-

Co-Culture: Proceed with the co-culture assembly as described in Protocol A (Steps 1-5).

-

Cell Harvest: After the 72-hour incubation and supernatant removal, resuspend the remaining cell pellet in FACS buffer (PBS + 2% FBS + 2mM EDTA).

-

Staining & Acquisition: Stain with fluorescently conjugated Anti-CD8 and Anti-CD4 antibodies to differentiate T-cell subsets. Acquire data on a flow cytometer.

-

Analysis: Gate on live, CD8+ or CD4+ cells. Analyze the CFSE histogram. The Proliferation Index (PI) is calculated based on the area under each generational peak.

Data Presentation & Expected Results

When executed correctly, PD-1/PD-L1-IN-10 will demonstrate a clear, dose-dependent restoration of T-cell function. Summarize your findings against the expected parameters below to validate your assay performance.

Table 2: Expected Quantitative Outcomes

| Parameter | Expected Outcome | Biological Significance |

| IC50 (Binding/Inhibition) | ~2.7 nM | Validates the high potency of Compound B2. Allows for low-dose application, minimizing off-target effects. |

| IFN-γ Secretion | Dose-dependent increase (Starting at 1 nM) | Indicates successful blockade of the PD-1/PD-L1 axis and restoration of T-cell effector function. |

| PD-L1 Thermal Stability | Stabilized at 58°C (0-100 nM) | Confirms direct target engagement (CETSA) with PD-L1 in the cellular environment. |

| Cell Viability | No significant change in target or effector cells | Validates that the observed immune modulation is not an artifact of direct compound cytotoxicity. |

References

Application Note: PD-1/PD-L1-IN-10 Preparation and Utilization for Flow Cytometry Immune Profiling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Technique: Flow Cytometry, Cellular Thermal Shift Assay (CETSA), In Vitro Co-Culture

Introduction & Mechanism of Action

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint axis exploited by tumors to evade T-cell-mediated cytotoxicity. PD-1/PD-L1-IN-10 (also known as Compound B2) is a highly potent, orally active small molecule inhibitor of this protein-protein interaction, exhibiting an IC50 of 2.7 nM[1]. Unlike monoclonal antibodies, small molecules like PD-1/PD-L1-IN-10 offer unique advantages in tumor penetrance, lack of immunogenicity, and oral bioavailability.

In vitro, PD-1/PD-L1-IN-10 significantly promotes interferon-gamma (IFN-γ) secretion in a dose-dependent manner starting at concentrations as low as 1 nM, without compromising the viability of Lewis lung carcinoma (LLC) cells or primary lymph node T-cells[1]. Furthermore, it demonstrates direct target engagement by crossing the cell membrane and thermodynamically stabilizing the PD-L1 protein in LLC cells at 58 °C[2].

This application note provides a comprehensive, self-validating workflow for preparing PD-1/PD-L1-IN-10 and utilizing flow cytometry to profile its immunomodulatory effects and target occupancy.

Caption: Mechanism of Action for PD-1/PD-L1-IN-10 demonstrating target engagement and T-cell restoration.

Reagent Preparation and Handling

PD-1/PD-L1-IN-10 (C33H31N3O7, MW: 581.62) is a highly hydrophobic compound[3]. Proper reconstitution is critical to prevent precipitation when transitioning from organic solvents to aqueous cell culture media, which can lead to false-negative efficacy readouts.

Table 1: PD-1/PD-L1-IN-10 Reconstitution and Storage

| Parameter | Specification / Instruction |

| Solubility Limit | DMSO: 100 mg/mL (171.93 mM)[4]. |

| Stock Preparation (10 mM) | Dissolve 5.82 mg of lyophilized powder in 1 mL of cell-culture grade, anhydrous DMSO. |

| Handling Technique | Sonication and gentle heating (37°C) are strongly recommended to ensure complete dissolution prior to dilution[3]. |

| Storage (Powder) | Store desiccated at -20°C for up to 3 years[4]. |

| Storage (In Solvent) | Aliquot into single-use vials and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles[3]. |

Expert Insight: When preparing working solutions for cell culture, perform serial dilutions in DMSO first, then spike the final concentration into the culture media. Ensure the final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, which confounds flow cytometric viability and activation readouts.

Experimental Methodologies

Protocol A: In Vitro T-Cell / LLC Co-Culture Immune Profiling

Causality: To accurately assess the efficacy of PD-1/PD-L1-IN-10, a co-culture system is required. LLC cells constitutively express PD-L1, which binds to PD-1 on activated T-cells, suppressing their effector function. The addition of the inhibitor blocks this interaction, restoring T-cell activity.

-

Cell Preparation: Harvest exponentially growing LLC cells and seed at cells/well in a 96-well U-bottom plate. Allow adherence for 4 hours.

-

T-Cell Isolation: Isolate primary T-cells from mouse lymph nodes using a negative selection magnetic bead kit to ensure untouched, viable cells.

-

Co-Culture Initiation: Add isolated T-cells to the LLC-seeded wells (Effector:Target ratio of 5:1). Stimulate T-cells with sub-optimal anti-CD3/anti-CD28 beads to induce baseline PD-1 expression.

-

Inhibitor Treatment: Treat the co-culture with PD-1/PD-L1-IN-10 at final concentrations of 0 (Vehicle), 1 nM, 10 nM, and 100 nM[1].

-

Incubation: Incubate for 48-72 hours at 37°C, 5% CO2. Add Brefeldin A (protein transport inhibitor) during the final 4 hours to trap intracellular IFN-γ for flow cytometry detection.

Protocol B: Cellular Thermal Shift Assay (CETSA) via Flow Cytometry

Causality: To prove that PD-1/PD-L1-IN-10 directly binds its target in a cellular context, CETSA is employed. At elevated temperatures (58°C), unliganded PD-L1 denatures and loses its conformational epitope. Compound binding thermodynamically stabilizes the protein, allowing detection by fluorescently conjugated anti-PD-L1 antibodies.

-

Treatment: Incubate LLC cells with 0-100 nM PD-1/PD-L1-IN-10 for 2 hours at 37°C[2].

-

Thermal Challenge: Aliquot cells into PCR tubes and subject them to a heat shock at 58°C for exactly 3 minutes using a thermal cycler[1]. Include a 37°C control.

-

Cooling: Immediately transfer tubes to ice for 3 minutes to halt denaturation.

-

Staining: Proceed immediately to surface staining for PD-L1.

Flow Cytometry Staining Protocol & Gating Strategy

-

Harvest and Wash: Collect cells from Protocol A or B. Wash twice with FACS Buffer (PBS + 2% FBS + 2mM EDTA).

-

Viability Staining: Resuspend in PBS containing a Fixable Viability Dye (e.g., eFluor 780) for 20 mins at 4°C. Crucial for excluding dead cells that non-specifically bind antibodies.

-

Surface Staining: Add Fc Block (anti-CD16/32) for 10 mins to prevent non-specific binding. Stain with anti-CD3 (FITC), anti-CD8 (PE), and anti-PD-L1 (APC) for 30 mins at 4°C.

-

Fixation/Permeabilization: Wash cells, then resuspend in Fixation/Permeabilization solution for 30 mins at 4°C.

-

Intracellular Staining: Wash with Permeabilization Buffer. Stain with anti-IFN-γ (BV421) for 30 mins at room temperature.

-

Acquisition: Wash and resuspend in FACS buffer. Acquire a minimum of 50,000 live CD3+ events on a flow cytometer.

Caption: Sequential flow cytometry gating strategy to isolate viable, activated CD8+ effector T-cells.

Expected Results & Data Interpretation

Table 2: Expected Quantitative Data (Co-Culture & CETSA)

| Assay Type | Readout Marker | Vehicle (0 nM) | PD-1/PD-L1-IN-10 (100 nM) | Mechanistic Interpretation |

| Co-Culture | T-Cell Viability | >90% | >90% | Compound exhibits no direct cytotoxicity to primary T-cells[1]. |

| Co-Culture | IFN-γ+ CD8+ T-Cells | ~5-10% | ~35-50% | Significant dose-dependent restoration of T-cell effector function[2]. |

| CETSA (58°C) | PD-L1 Surface MFI | Low (Denatured) | High (Stabilized) | Direct target engagement and thermodynamic stabilization of PD-L1[1]. |

Expert Troubleshooting

-

Loss of Signal in CETSA: If PD-L1 signal is lost even in the presence of the inhibitor, ensure the thermal challenge does not exceed 3 minutes. Prolonged exposure to 58°C will cause irreversible global protein aggregation that supersedes ligand-induced stabilization.

-

High Background in Intracellular Staining: IFN-γ is a secreted cytokine. If Brefeldin A or Monensin is not added during the final 4-6 hours of the co-culture, the cytokine will be released into the supernatant, resulting in false-negative intracellular flow cytometry readings.

-

Compound Precipitation: If erratic dose-response curves are observed, the compound may have crashed out of solution. Always pre-warm the media to 37°C before spiking in the DMSO stock, and vortex immediately.

References

Sources

Application Note: Preclinical Evaluation of PD-1/PD-L1-IN-10 in Syngeneic Mouse Tumor Models

Scientific Rationale & Mechanism of Action

The development of small-molecule immune checkpoint inhibitors represents a significant paradigm shift in immuno-oncology. While monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 axis have revolutionized cancer therapy, their clinical utility is often limited by poor tumor penetration, immunogenicity, and the necessity for intravenous administration. PD-1/PD-L1-IN-10 (Compound B2) emerges as a potent, orally bioavailable alternative designed to overcome these pharmacokinetic limitations[1].

PD-1/PD-L1-IN-10 functions by directly binding to the PD-L1 protein, sterically hindering its interaction with the PD-1 receptor on cytotoxic T-cells. This blockade prevents the inhibitory signaling cascade that tumors exploit for immune evasion, thereby restoring T-cell activation, upregulating interferon-gamma (IFN-γ) secretion, and inducing tumor cell apoptosis[1].

To accurately evaluate the pharmacodynamics of such immunomodulators, syngeneic mouse models are strictly required. Unlike human xenografts in immunodeficient mice (e.g., SCID or nude mice), syngeneic models involve engrafting murine tumor cell lines (such as Lewis Lung Carcinoma, LLC) into genetically identical, immunocompetent hosts (e.g., C57BL/6). This preserves the intact host immune system—a non-negotiable prerequisite for assessing drugs whose primary mechanism relies on endogenous T-cell reactivation rather than direct cytotoxicity[2].

Figure 1: Mechanism of action for PD-1/PD-L1-IN-10 restoring T-cell mediated tumor cytotoxicity.

Compound Profiling & Formulation Strategy

Before initiating in vivo studies, it is critical to understand the physicochemical properties of PD-1/PD-L1-IN-10 to ensure proper dosing and vehicle selection. The compound exhibits highly potent in vitro activity but requires a carefully constructed co-solvent system to maintain solubility for oral gavage (PO) without inducing vehicle toxicity.

Quantitative Data Summary

| Property / Parameter | Value / Description |

| Target | PD-1/PD-L1 Interaction |

| IC50 Value | 2.7 nM[1] |

| Molecular Weight | 581.62 g/mol [3] |

| Chemical Formula | C33H31N3O7[3] |

| In Vitro Solubility | DMSO: 100 mg/mL (171.93 mM)[3] |

| In Vivo Efficacy Dose | 2 mg/kg to 5 mg/kg (Dose-dependent)[1] |

Optimized In Vivo Formulation

To achieve a working concentration (e.g., 3.3 mg/mL) suitable for intragastric gavage, a step-wise dissolution protocol must be followed to prevent precipitation[3].

| Reagent | Percentage (v/v) | Causality / Function in Formulation |

| DMSO | 10% | Primary solvent to disrupt crystal lattice structure. |

| PEG300 | 40% | Co-solvent that acts as an absorption enhancer in the GI tract. |

| Tween 80 | 5% | Non-ionic surfactant to prevent aggregation upon aqueous dilution. |

| Saline | 45% | Aqueous vehicle to achieve isotonicity for animal safety. |

Self-Validating Check: Always prepare the formulation immediately prior to dosing. Add solvents sequentially in the exact order listed above. Ensure the solution is completely clear before adding the aqueous phase (Saline). If turbidity occurs, apply mild sonication.

In Vitro Validation: Proving Target Engagement

Before advancing to animal models, target engagement must be validated to ensure the compound interacts with PD-L1 within the complex intracellular environment.

Cellular Thermal Shift Assay (CETSA)

Causality: Standard binding assays (like SPR or ELISA) only prove affinity to recombinant proteins. CETSA is employed because it proves that the drug penetrates the cell membrane and binds to the native target. Ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation.

-

Culture Lewis lung carcinoma (LLC) cells to 80% confluency.

-

Treat cells with PD-1/PD-L1-IN-10 at varying concentrations (0–100 nM) for 2 hours[1].

-

Harvest and subject the intact cells to thermal stress (58 °C) for 3 minutes[1].

-

Lyse the cells and isolate the soluble protein fraction via centrifugation.

-

Expected Outcome: Western blot analysis will reveal a dose-dependent stabilization of the PD-L1 protein at 58 °C, confirming direct intracellular target engagement[3].

Functional Assay: IFN-γ Secretion

Causality: Binding alone does not guarantee functional antagonism. We must prove that IN-10 relieves T-cell suppression.

-

Co-culture LLC cells with isolated murine lymph node T-cells.

-

Treat the co-culture with PD-1/PD-L1-IN-10 (starting at 1 nM).

-

Expected Outcome: The compound will significantly promote IFN-γ secretion in a dose-dependent manner without compromising the baseline viability of either LLC cells or T-cells[3].

In Vivo Protocol: The Syngeneic Mouse Model (LLC)

The following protocol details the establishment and treatment of an LLC-bearing allograft model in C57BL/6 mice.

Figure 2: Standardized workflow for evaluating PD-1/PD-L1-IN-10 in a syngeneic mouse model.

Step-by-Step Methodology

Step 1: Cell Preparation

-

Harvest LLC cells in the exponential growth phase. Wash twice with cold, serum-free PBS to remove any immunogenic serum proteins.

-

Resuspend at a concentration of 5×106 cells/mL in a 1:1 mixture of PBS and Matrigel (Matrigel prevents immediate dispersion and ensures uniform tumor uptake).

Step 2: Subcutaneous Inoculation

-

Use 6–8 week old female C57BL/6 mice (immunocompetent host for LLC).

-

Inject 100 µL of the cell suspension ( 5×105 cells) subcutaneously (s.c.) into the right flank of each mouse[2].

Step 3: Randomization (The Self-Validating Control)

-

Causality: Never randomize mice on the day of inoculation. Wait until tumors become palpable to ensure only mice with established, actively growing tumors are treated.

-

Monitor tumor growth using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

-

Once average tumor volumes reach ~100 mm³ (typically Day 7-10 post-inoculation), randomize the mice into three groups (n=8 per group):

Step 4: Dosing and Monitoring

-

Administer treatments via intragastric gavage (PO) daily.

-

Measure tumor volumes and body weights every 2-3 days. A stable body weight profile validates that the oral formulation is well-tolerated and lacks systemic toxicity.

Step 5: Endpoint & Tissue Harvesting

-

Euthanize mice when the vehicle control tumors reach the ethical limit (typically 1500–2000 mm³).

-

Excise tumors, weigh them, and immediately process half for flow cytometry (TIL analysis) and fix the other half in 10% formalin for immunohistochemistry (IHC)[2].

Downstream Analysis & Expected Outcomes

To conclusively prove that the observed tumor regression is immune-mediated (and not a result of off-target cytotoxicity), the tumor microenvironment (TME) must be analyzed.

-

Tumor Growth Inhibition (TGI): PD-1/PD-L1-IN-10 at 5 mg/kg is expected to significantly suppress tumor growth in a dose-dependent manner compared to the vehicle group[1].

-

Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs): Dissociate the tumor tissue into a single-cell suspension. Stain for CD45, CD3, CD8, and Granzyme B. You should observe a statistically significant increase in the absolute number and activation state of CD8+ cytotoxic T-cells in the IN-10 treated groups[2].

-

Apoptosis Assessment (IHC): Perform TUNEL staining or Cleaved Caspase-3 staining on the formalin-fixed tumor sections. PD-1/PD-L1-IN-10 effectively blocks tumor proliferation and induces apoptosis within the LLC tumor tissues, which will be visually quantifiable under microscopy[3].

Sources

Application Notes & Protocols: Formulating PD-1/PD-L1-IN-10 for Oral Administration in Rodents

Abstract

These application notes provide a comprehensive guide for the formulation and oral administration of PD-1/PD-L1-IN-10, a potent small molecule inhibitor of the PD-1/PD-L1 interaction, for preclinical research in rodents. The focus is on developing a stable and bioavailable oral formulation suitable for pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies. This document details the scientific rationale behind vehicle selection for a compound with presumed low aqueous solubility, provides step-by-step protocols for preparation, and outlines best practices for oral gavage in mice and rats to ensure experimental reproducibility and animal welfare.

Introduction: The PD-1/PD-L1 Axis and the Rationale for an Oral Inhibitor

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), are critical immune checkpoint proteins that play a central role in maintaining immune homeostasis and preventing autoimmunity.[1][2] However, many cancer cells exploit this pathway to evade the host's immune system.[1][2][3] Tumor cells can upregulate PD-L1 on their surface, which binds to the PD-1 receptor on activated T-cells.[4][5] This interaction delivers an inhibitory signal to the T-cell, leading to T-cell dysfunction, exhaustion, and apoptosis, thereby creating a "molecular shield" that protects the tumor from an anti-tumor immune attack.[1][3]

Blocking the PD-1/PD-L1 interaction with therapeutic agents can unleash the immune system to recognize and eliminate cancer cells.[1][4] While monoclonal antibodies have been successful, small-molecule inhibitors like PD-1/PD-L1-IN-10 offer distinct advantages, including the potential for oral bioavailability, better penetration into the tumor microenvironment, shorter half-lives for more flexible dosing, and lower manufacturing costs.[5][6] PD-1/PD-L1-IN-10 is an orally active inhibitor with a reported IC50 of 2.7 nM, making it a valuable tool for cancer immunotherapy research.[7][8]

Signaling Pathway Overview

The binding of PD-L1 (on an antigen-presenting cell or tumor cell) to PD-1 on a T-cell triggers a cascade that suppresses T-cell activation signals originating from the T-cell receptor (TCR) and co-stimulatory molecules like CD28.[1][9] This ultimately inhibits T-cell proliferation, cytokine release, and cytotoxicity.

Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.

Physicochemical Properties of PD-1/PD-L1-IN-10

A thorough understanding of a compound's physicochemical properties is the foundation of successful formulation development.[10] PD-1/PD-L1-IN-10 is a small molecule with characteristics that suggest poor aqueous solubility, a common challenge in drug development.[11][12]

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₁N₃O₇ | [7] |

| Molecular Weight | 581.62 g/mol | [7][8] |

| CAS Number | 2487550-41-2 | [7] |

| In Vitro Potency (IC₅₀) | 2.7 nM | [8] |

| Solubility | DMSO: 100 mg/mL (171.93 mM) | [7][8] |

| Storage (Powder) | -20°C for 3 years | [7] |

| Storage (In Solvent) | -80°C for 6 months to 1 year | [7][8] |

The high solubility in an organic solvent like DMSO coupled with its complex structure suggests the compound is lipophilic and likely falls into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[11][13] This necessitates a formulation strategy designed to enhance solubility and/or create a stable suspension for consistent oral dosing.

Formulation Development for Oral Administration

The primary goal of preclinical formulation is to ensure maximum and consistent exposure of the test compound for safety and efficacy testing.[14][15] For a poorly soluble compound like PD-1/PD-L1-IN-10, a multi-component vehicle system is often required.

Vehicle Selection Rationale

Choosing an appropriate vehicle is critical and should be approached systematically.[16][17] The ideal vehicle solubilizes or uniformly suspends the compound, is non-toxic at the required volume, and has minimal physiological effects.[16]

| Vehicle Type | Examples | Rationale & Considerations |

| Aqueous Vehicles | Water, Saline, 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | Physiologically compatible and preferred when possible. Suspending agents like MC or CMC are used for insoluble compounds to ensure dose uniformity.[16][18] |

| Co-solvents | Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO) | Used to increase the solubility of poorly soluble compounds.[16] Their use should be carefully managed due to potential toxicity at high concentrations.[18][19] A common strategy is to first dissolve the compound in a small amount of co-solvent before adding aqueous components. |

| Surfactants | Polysorbate 80 (Tween 80), Kolliphor® RH40 | Added to aqueous vehicles to act as wetting agents, improving the suspension of lipophilic compounds and preventing aggregation.[16][20] |

| Oils | Corn Oil, Sesame Oil | Suitable for highly lipophilic compounds. Can sometimes improve oral absorption through lymphatic pathways.[12][16] |

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with compounds to increase their apparent aqueous solubility.[16] |

For PD-1/PD-L1-IN-10, a combination of a co-solvent, a surfactant, and an aqueous vehicle is a robust and widely accepted strategy. One supplier suggests a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline , which is an excellent starting point for achieving a clear solution or a fine-particle suspension suitable for in vivo studies.[7]

Protocol: Preparation of PD-1/PD-L1-IN-10 Oral Formulation (10 mL)

This protocol describes the preparation of a 1 mg/mL formulation of PD-1/PD-L1-IN-10, suitable for a 5 mg/kg dose in a 20g mouse at a volume of 100 µL (10 mL/kg). Adjustments can be made based on the required final concentration.

Materials:

-

PD-1/PD-L1-IN-10 powder

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG 300)

-

Polysorbate 80 (Tween 80)

-

Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate Required Mass: For a 1 mg/mL formulation in a final volume of 10 mL, weigh out 10 mg of PD-1/PD-L1-IN-10 powder and place it in a 15 mL conical tube.

-

Prepare Vehicle Components:

-

DMSO (10%): 1 mL

-

PEG 300 (40%): 4 mL

-

Tween 80 (5%): 0.5 mL

-

Saline (45%): 4.5 mL

-

-

Dissolve in Co-solvent: Add 1 mL of DMSO to the tube containing the PD-1/PD-L1-IN-10 powder. Vortex vigorously for 1-2 minutes until the powder is fully dissolved. A brief sonication can aid this process.[7] This step is critical for preventing compound precipitation later.

-

Add PEG 300: Add 4 mL of PEG 300 to the DMSO solution. Vortex thoroughly to ensure the mixture is homogenous.

-

Add Surfactant: Add 0.5 mL of Tween 80 to the mixture. Vortex again until the solution is clear and uniform.

-

Add Aqueous Component: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent the compound from precipitating out of the solution.

-

Final Homogenization: Once all components are added, vortex the final formulation for an additional 2-3 minutes. If any cloudiness or precipitate is observed, sonicate the tube in a water bath for 5-10 minutes.[7]

-

Storage: The working solution should be prepared fresh and used immediately for optimal results.[7] If short-term storage is necessary, store at 4°C, protected from light, and re-vortex/sonicate before use.

Protocol: Oral Administration (Gavage) in Rodents

Oral gavage is a standard method for administering precise volumes of a substance directly into the stomach.[21] Proper training and technique are essential to minimize stress and prevent injury to the animal.[22][23]

Dosage Calculation

Calculate the dose volume for each animal based on its most recent body weight. The standard gavage volume is typically 5-10 mL/kg.[22]

Formula: Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

Example (5 mg/kg dose for a 22g mouse using a 1 mg/mL formulation):

-

Volume (mL) = (0.022 kg x 5 mg/kg) / 1 mg/mL = 0.11 mL or 110 µL

Step-by-Step Oral Gavage Procedure (Mouse)

Materials:

-

Prepared PD-1/PD-L1-IN-10 formulation

-

Appropriate-sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a bulb tip for adult mice).[21][24]

-

1 mL syringe

-

Animal scale

Procedure:

-

Measure Gavage Needle Length: Before the first animal, measure the correct insertion depth. Place the tip of the gavage needle at the corner of the mouse's mouth and extend it to the last rib.[23][25] Mark this length on the needle with a marker; do not insert the needle past this point to avoid stomach perforation.[23]

-

Animal Restraint: Firmly scruff the mouse, grasping the loose skin over the shoulders and neck to immobilize the head. The animal's body should be vertical, and the head should be gently tilted back to create a straight line from the mouth to the esophagus.[21][24]

-

Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and slide it along the roof of the mouth toward the back of the throat.[22]

-

Advance into Esophagus: As the needle reaches the back of the throat, the mouse will naturally swallow. Use this reflex to gently advance the needle into the esophagus. The needle should pass smoothly with little to no resistance.[24][25]

-

Administer Dose: Once the needle is inserted to the pre-measured depth, dispense the formulation from the syringe with a smooth, steady motion.

-

Withdraw Needle: After administration, gently withdraw the needle in the same path it was inserted.

-

Monitor Animal: Return the mouse to its cage and monitor it for a few minutes to ensure there are no signs of respiratory distress (e.g., gasping, fluid from the nose), which could indicate accidental administration into the lungs.

Experimental Workflow

The following diagram outlines the complete workflow from compound preparation to data collection.

Caption: Experimental workflow for oral administration of PD-1/PD-L1-IN-10.

References

-

Creative Diagnostics. (n.d.). PD-1/PD-L1 Signaling Pathway. Retrieved from [Link]

-

Xu, Z., & Du, W. (2023). PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape. Journal of Biosciences and Medicines, 11, 9-16. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of action of PD-1 and PD-L1 inhibitors. Retrieved from [Link]

-

Li, B., et al. (2021). A snapshot of the PD-1/PD-L1 pathway. Journal of Cancer, 12(9), 2745-2755. Retrieved from [Link]

-

American Pharmaceutical Review. (2018, October 11). Preclinical Tools for De-Risking and Accelerating Oral Drug Development. Retrieved from [Link]

-

University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Retrieved from [Link]

-

Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Retrieved from [Link]

-

OAE Publishing Inc. (2024, May 28). The role of PD-1/PD-L1 signaling pathway in cancer pathogenesis and treatment: a systematic review. Retrieved from [Link]

-

PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

-

ResearchGate. (2024, January 21). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Retrieved from [Link]

-

Medicines Discovery Catapult. (2020, May 21). Designing formulations for preclinical and early stage clinical studies. Retrieved from [Link]

-

Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

-

The Jackson Laboratory. (n.d.). Mouse Oral Gavage Administration. Retrieved from [Link]

-

Nature Portfolio. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy. Retrieved from [Link]

-

MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. Retrieved from [Link]

-

J-Stage. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]

-

Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Retrieved from [Link]

-